molecular formula C10H9NO B1316511 1-(1H-Indol-4-yl)ethanone CAS No. 50614-86-3

1-(1H-Indol-4-yl)ethanone

Cat. No.: B1316511
CAS No.: 50614-86-3
M. Wt: 159.18 g/mol
InChI Key: RUBNGGWBJUGNNA-UHFFFAOYSA-N
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Description

1-(1H-Indol-4-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethanone group is attached to the fourth position of the indole ring, making it a unique derivative of indole.

Biochemical Analysis

Biochemical Properties

1-(1H-Indol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the binding sites of proteins and enzymes . The compound’s ability to interact with these biomolecules underpins its diverse biological activities.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes . These effects on cellular processes highlight the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to enzymes and receptors, leading to inhibition or activation of their activities. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This inhibition is achieved through the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can modulate gene expression by binding to nuclear receptors, influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy or toxicity changes significantly at certain dosage levels . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The compound’s involvement in these metabolic pathways can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) . Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound in the bloodstream and its accumulation in target tissues . These transport and distribution mechanisms are crucial for the compound’s therapeutic effects and bioavailability.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of 1-(1H-Indol-4-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another method includes the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.

Comparison with Similar Compounds

1-(1H-Indol-4-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-(1H-indol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGGWBJUGNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514829
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50614-86-3
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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